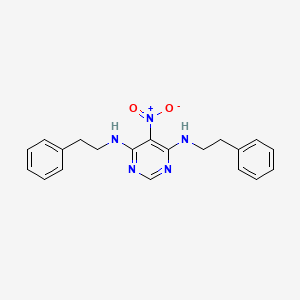

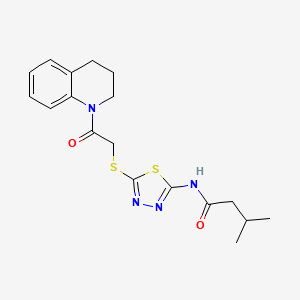

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, also known as 5-Nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, is a synthetic compound that has been used in scientific research and laboratory experiments. It is an organic compound with a molecular weight of 327.37 g/mol and a melting point of 185-187°C. 5-Nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is part of the family of nitro-diphenylpyrimidine derivatives, and is known for its unique properties and applications.

Aplicaciones Científicas De Investigación

Fischer–Hepp Type Rearrangement in Pyrimidines

The molecule 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine is involved in the Fischer–Hepp type rearrangement in pyrimidines. This rearrangement occurs when chloropyrimidines are activated for nucleophilic substitution reactions with amines, leading to either N-denitrosation to form 4,6-pyrimidinediamines or a rearrangement to form 5-nitroso-4,6-pyrimidinediamines. The reaction's outcome depends significantly on the pyrimidine structure, highlighting the molecule's role in advanced organic synthesis and rearrangement studies (Čikotienė et al., 2013).

Synthesis of Free Radicals

Research shows that 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine derivatives can be synthesized and subsequently oxidized to form free radicals. These radicals have comparable stability to known radicals like α,α-diphenyl-β-2,4-dinitrophenylhydrazyl, indicating potential applications in radical chemistry and possibly in materials science (Boldyrev et al., 1980).

Reactions with Amines and Thiols

The compound is reactive towards amines and thiols, leading to regio- and stereoselective addition reactions. This reactivity can be utilized in synthesizing various derivatives with potential applications in pharmaceuticals or materials science (Čikotienė et al., 2007).

Formation of Sigma Complexes

The reaction of derivatives of 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine with specific reagents like acetylacetone carbanion can lead to the formation of sigma complexes or cause recyclization of the pyrimidine ring. This showcases its utility in the study of complex organic reactions and ring transformations (Remennikov et al., 1983).

Oxidation Studies

The oxidation of derivatives of this molecule can yield various compounds, including 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine. This research contributes to our understanding of organic oxidation processes and the synthesis of novel pyrimidine derivatives (Cowden & Jacobson, 1980).

Propiedades

IUPAC Name |

5-nitro-4-N,6-N-bis(2-phenylethyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-25(27)18-19(21-13-11-16-7-3-1-4-8-16)23-15-24-20(18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H2,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISJXMJPJRVYDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=NC=N2)NCCC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2412567.png)

![6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2412568.png)

![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide](/img/structure/B2412570.png)

![4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2412571.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412573.png)

![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)

![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2412578.png)

![ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2412579.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)